2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid

Description

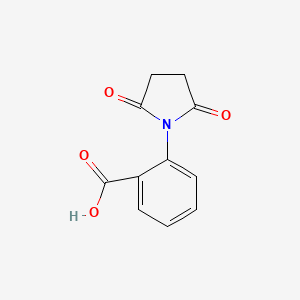

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHXNCSOCYGXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876689 | |

| Record name | BENZOICACID2SUCCINIMIDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

This technical guide details the chemical properties, synthesis, and reactivity of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid , also known as

Synthesis, Reactivity, and Structural Isomerism[1][2]

Executive Summary

This compound is a bifunctional organic intermediate combining a carboxylic acid moiety with a cyclic imide (succinimide) fused to an aromatic ring. It serves as a specialized building block in medicinal chemistry, particularly in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and quinazolinone derivatives.

Researchers must exercise caution regarding its structural integrity: under dehydrating conditions, this compound exists in dynamic equilibrium with its constitutional isomer, 2-(2-carboxyethyl)-4H-3,1-benzoxazin-4-one . This guide provides the definitive protocols for its synthesis, characterization, and handling, distinguishing clearly between the stable amic acid precursor and the cyclized imide target.

Chemical Identity & Structural Analysis[3][4][5][6]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 219.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 181°C (as Amic Acid precursor) [1]; Imide form varies by polymorph |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; Poorly soluble in water |

| pKa | ~3.5–4.0 (Carboxylic acid), ~9.5 (Imide ring opening) |

Structural Isomerism Warning

The target molecule contains a nucleophilic amide nitrogen and an electrophilic carboxylic acid in the ortho position. This proximity facilitates an intramolecular rearrangement.

-

Form A (Target Imide): 5-membered succinimide ring.

-

Form B (Benzoxazinone): 6-membered lactone ring formed by the attack of the carboxylic acid on the amide carbonyl.

Synthetic Pathways[1][4][8][9]

The synthesis proceeds via the ring-opening of succinic anhydride by anthranilic acid, followed by a dehydrative cyclization.

Phase 1: Formation of the Amic Acid Intermediate

The reaction of anthranilic acid with succinic anhydride yields

-

Reagents: Anthranilic acid (1.0 eq), Succinic anhydride (1.1 eq).

-

Solvent: Dry Benzene or Toluene (Reflux).

-

Protocol:

-

Dissolve anthranilic acid in dry benzene.

-

Add succinic anhydride and reflux for 2–4 hours.

-

The product precipitates as a white solid upon cooling.

-

Filter and wash with cold benzene.

-

Yield: ~80–85%. MP: 181°C.

-

Phase 2: Cyclization to the Imide

Converting the amic acid to the this compound requires dehydration.

-

Reagents: Acetic Anhydride (

), Sodium Acetate (NaOAc). -

Protocol:

-

Suspend the amic acid in excess acetic anhydride.

-

Heat to 80–90°C for 1 hour.

-

Concentrate under reduced pressure to remove excess

. -

Recrystallize from ethanol/hexane.

-

Note: Prolonged heating or strong acid catalysis may favor the benzoxazinone isomer.

-

Figure 1: Synthetic pathway distinguishing the target imide from the benzoxazinone isomer.[1]

Chemical Reactivity & Stability

4.1 Hydrolysis Profile

The succinimide ring is susceptible to nucleophilic attack, particularly in alkaline media.

-

pH > 8.0: Rapid hydrolysis occurs. The hydroxide ion attacks the imide carbonyl, reopening the ring to reform the amic acid salt (

-succinylanthranilate). -

pH < 2.0: The imide is relatively stable, but prolonged exposure to strong acid and heat will hydrolyze the amide bond completely, releasing anthranilic acid and succinic acid.

4.2 Derivatization

-

Esterification: The free carboxylic acid can be esterified (e.g., with diazomethane or MeOH/H2SO4) to form methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate. This protects the acid and prevents benzoxazinone rearrangement.

-

Hydrazinolysis: Reaction with hydrazine cleaves the imide ring to form the corresponding hydrazide, a precursor for quinazolinone synthesis [2].

Figure 2: Primary reactivity profile of the succinimide moiety.

Analytical Characterization

To validate the synthesis of the imide versus the amic acid , use the following spectral markers:

| Technique | Amic Acid (Precursor) | Imide (Target) |

| IR Spectroscopy | Broad -OH stretch (2500–3000 cm⁻¹); Amide II band present. | Doublet Carbonyl (1780 & 1710 cm⁻¹) characteristic of cyclic imides; Absence of Amide II band. |

| 1H NMR (DMSO-d6) | ||

| Mass Spectrometry | m/z 237 [M]+ | m/z 219 [M]+ (Loss of water) |

References

-

El-Sawy, E. R., Mandour, A. H., El-Hallouty, S. M., & Shaker, K. H. (2012). Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues. World Journal of Chemistry, 7(2), 35-42.

-

Kudryavtseva, T. N., et al. (2025).[2][3] Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids.[4] Russian Journal of General Chemistry.

-

Wiklund, P. (2006).[2] Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University Medical Dissertations.

Sources

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid

Introduction and Significance

This compound, also known as N-(o-carboxyphenyl)succinimide, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure integrates an anthranilic acid framework with a succinimide ring system. This unique architecture imparts valuable properties, positioning it as a versatile intermediate in the synthesis of complex therapeutic agents and chemical probes.

The anthranilic acid portion provides a carboxylic acid handle, which can be readily modified for peptide coupling, esterification, or other conjugation chemistries. The succinimide moiety is a well-established pharmacophore found in a range of biologically active compounds, notably those with anticonvulsant and central nervous system (CNS) activity.[1] The strategic combination of these two functional groups in a single, rigid scaffold makes this compound a valuable building block for creating novel molecular entities with tailored pharmacological profiles. This guide provides a comprehensive overview of its primary synthesis pathway, including mechanistic details, a field-proven experimental protocol, and critical process parameters.

The Core Synthetic Pathway: A Mechanistic Overview

The most direct and widely employed method for synthesizing this compound is the condensation reaction between anthranilic acid and succinic anhydride. This transformation proceeds via a two-step sequence that can often be conducted in a single pot: an initial acylation followed by a thermally-induced cyclodehydration.

Step 1: Nucleophilic Acylation The reaction initiates with the nucleophilic attack of the primary amino group of anthranilic acid on one of the electrophilic carbonyl carbons of succinic anhydride.[2] This step opens the anhydride ring to form a stable amic acid intermediate, 2-((3-carboxypropanoyl)amino)benzoic acid. This reaction is typically fast and occurs under mild conditions.[3]

Step 2: Intramolecular Cyclodehydration The second step is the intramolecular cyclization to form the imide ring. This process involves the nucleophilic attack of the amide nitrogen onto the terminal carboxylic acid group, followed by the elimination of a water molecule. Due to the lower nucleophilicity of the amide nitrogen compared to the initial amine, this step requires a significant energy input, typically in the form of heat.[4] The use of dehydrating agents or catalysts can facilitate this ring-closure under milder conditions.

The overall reaction is a robust method for creating the N-aryl succinimide scaffold from readily available starting materials.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a reliable one-pot synthesis utilizing thermal condensation. The procedure is adapted from established methods for the preparation of N-substituted succinimides.[5][6]

Materials and Reagents:

-

Anthranilic Acid (C₇H₇NO₂)

-

Succinic Anhydride (C₄H₄O₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anthranilic acid (0.05 mol, 6.85 g) and succinic anhydride (0.055 mol, 5.50 g).

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as both a solvent and a catalyst for the dehydration step.

-

Thermal Cyclization: Heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature. As the solution cools, the product will begin to precipitate out of the solution.

-

Isolation: Pour the cooled slurry into 150 mL of crushed ice or cold water with stirring. This will ensure complete precipitation of the product. Isolate the solid crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove residual acetic acid and any unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a purified, crystalline product.[7] Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Key Process Parameters and Optimization

The success of the synthesis hinges on careful control of several experimental variables. Understanding their impact is crucial for maximizing yield and purity.

-

Temperature and Reaction Time: The cyclodehydration step is temperature-dependent. Insufficient heating will result in incomplete conversion of the amic acid intermediate, leading to a mixture of products and a lower yield. Conversely, excessively high temperatures or prolonged reaction times can lead to thermal degradation and the formation of colored impurities. Reflux in acetic acid provides a controlled temperature that balances reaction rate with product stability.

-

Choice of Solvent/Catalyst: While glacial acetic acid is effective, other systems can be employed. Some literature methods describe performing the reaction neat (by fusing the reactants at high temperature) or using dehydrating agents like acetic anhydride.[3] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for analogous reactions.[4]

-

Molar Ratio of Reactants: A slight excess of succinic anhydride (e.g., 1.1 equivalents) is often used to ensure complete consumption of the more valuable anthranilic acid. However, a large excess should be avoided as it can complicate the purification process.

-

Purification Strategy: Recrystallization is the most effective method for purifying the final product.[7] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for efficient recovery of pure crystals upon cooling. Ethanol or aqueous ethanol mixtures are commonly effective.

Table 1: Summary of Reaction Parameters for N-Aryl Succinimide Synthesis

| Reactants | Molar Ratio (Amine:Anhydride) | Conditions | Typical Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Aniline, Succinic Anhydride | 1:1.1 | Acetic Acid, Zinc | 82 | 155 | [5] |

| Aniline, Succinic Anhydride | 1:1 | Microwave (4 min) | 40-60 | 155-156 | [4] |

| Substituted Amines, Succinic Anhydride | 1:1 | Chloroform, PPE | Not specified | Varies | [3] |

| Anthranilic Acid Deriv., Succinic Anhydride | 1:1 | Reflux | 70 | 200-202 |[6] |

Applications in Medicinal Chemistry and Drug Development

The structure of this compound is a valuable scaffold in drug discovery for several reasons:

-

Intermediate for Complex Heterocycles: The compound serves as a starting material for the synthesis of more complex heterocyclic systems, which are of high interest as potential drug candidates.[8]

-

Scaffold for CNS-Active Agents: The N-aryl succinimide core is a key feature in a class of compounds investigated for anticonvulsant and other CNS activities.[1][9] The specific substitution pattern offered by the anthranilic acid-derived portion allows for fine-tuning of physicochemical and pharmacological properties.

-

Linker Chemistry: While not a direct conjugating agent like an NHS-ester, the carboxylic acid functionality allows it to be incorporated into larger molecules as a rigid linker. This is particularly relevant in the design of prodrugs or molecules for targeted drug delivery systems.[10][11]

Conclusion

The synthesis of this compound via the condensation of anthranilic acid and succinic anhydride is a reliable and straightforward process. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as temperature, reaction time, and purification methods, researchers can efficiently produce this valuable chemical intermediate in high purity. Its versatile structure, combining a reactive carboxylic acid with a biologically relevant succinimide core, ensures its continued importance as a building block in the development of novel therapeutics and advanced chemical probes.

References

-

ResearchGate. (n.d.). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram. Retrieved from [Link]

-

Kappe, C. O., & Murphree, S. S. (2008). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 85(7), 963. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Retrieved from [Link]

-

Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11703–11725. Available at: [Link]

-

Gaikwad, N. D., & Patil, S. V. (2015). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 4, 217-223. Available at: [Link]

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3795. Available at: [Link]

-

Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]

-

Kamiński, K., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurotherapeutics, 17(1), 309–328. Available at: [Link]

-

S. J. K., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

Sources

- 1. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids | MDPI [mdpi.com]

- 4. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcps.org [ijcps.org]

- 6. researchgate.net [researchgate.net]

- 7. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid reaction with primary amines

An In-Depth Technical Guide to the Reaction of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid with Primary Amines

Abstract

N-hydroxysuccinimide (NHS) esters represent a cornerstone of bioconjugation chemistry, prized for their ability to efficiently and selectively form stable amide bonds with primary amines.[1][2] Among these reagents, this compound and its derivatives are instrumental in the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and diagnostic probes. This guide provides a comprehensive exploration of the core reaction, detailing the underlying mechanism, critical parameters for success, and field-proven protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry with precision and confidence.

The Chemistry of Amine Acylation: Mechanism and Principles

The reaction between an NHS ester, such as this compound, and a primary amine is a classic example of nucleophilic acyl substitution.[1][2] This process is highly selective for the unprotonated form of primary amines, which are predominantly found at the N-terminus of polypeptides and on the ε-amino group of lysine residues.[3][4]

1.1 The Core Reaction Mechanism

The reaction proceeds in a straightforward yet elegant manner. The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, resulting in the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond.[2]

Caption: Reaction mechanism of an NHS ester with a primary amine.

1.2 The Stability of the Resulting Amide Bond

The amide bond formed through this reaction is exceptionally stable under a wide range of physiological and experimental conditions, which is a primary reason for the widespread adoption of NHS ester chemistry in creating long-lasting bioconjugates for therapeutic and diagnostic applications.[2][3]

Critical Parameters for Successful Conjugation

Achieving high-yield, specific conjugation hinges on the careful control of several interdependent parameters. The narrative of a successful experiment is written in the language of reaction kinetics, where the desired aminolysis reaction must outpace the competing hydrolysis reaction.

2.1 The Primacy of pH

The pH of the reaction medium is the single most critical factor governing the success of the conjugation.[5][6] Its influence is twofold:

-

Amine Nucleophilicity: A primary amine must be in its unprotonated, free-base form (-NH₂) to be nucleophilic. At acidic or neutral pH, amines are predominantly in their protonated, non-nucleophilic ammonium form (-NH₃⁺), which will not react with the NHS ester.[1][6] As the pH increases above the pKa of the amine (for lysine, the ε-amino group pKa is ~10.5), the concentration of the reactive nucleophile rises.

-

Ester Stability: The NHS ester itself is susceptible to hydrolysis, a reaction where water acts as the nucleophile. The rate of this competing hydrolysis reaction increases dramatically with rising pH.[6][7]

This dynamic creates an optimal pH window, generally accepted to be between pH 8.3 and 8.5 .[5][8] This range provides a sufficient concentration of nucleophilic amines to drive the reaction forward efficiently while keeping the rate of ester hydrolysis manageable.[1]

Caption: The trade-off between amine reactivity and NHS ester stability.

2.2 Buffer Selection: An Exercise in Compatibility

The choice of buffer is critical. Any buffer containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, is incompatible as it will compete with the target biomolecule, drastically reducing conjugation efficiency.[6][7]

Table 1: Recommended Buffers and Reaction Conditions

| Parameter | Recommended Condition | Rationale & In-Text Citation |

|---|---|---|

| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and ester stability.[5][8] |

| Buffer System | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, HEPES, Borate | Non-nucleophilic; maintains stable pH during reaction.[5][6] |

| Incompatible Buffers | Tris, Glycine | Contain primary amines that compete with the target molecule.[6][7] |

| Reagent Solvent | Anhydrous DMSO or DMF | Solubilizes water-insoluble NHS esters for addition to the aqueous reaction.[5][8] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster kinetics (1-4 hours); 4°C for sensitive proteins (overnight).[5] |

| Molar Excess of Ester | 5- to 20-fold | Drives the reaction towards completion; must be optimized empirically.[1] |

| Protein Concentration | > 2 mg/mL | Higher concentration favors the desired bimolecular reaction over hydrolysis.[3] |

2.3 Reagent Preparation and Concentration

Most NHS esters, including benzoate derivatives, exhibit limited aqueous solubility and must be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][5] It is crucial to use high-quality, anhydrous solvents, as water contamination will hydrolyze the stock reagent.[5][8] Furthermore, DMF can degrade into dimethylamine, which will react with the ester; use only high-purity, odorless DMF.[5]

Field-Proven Experimental Protocols

The following protocols provide a robust framework for the conjugation of biomolecules. Optimization of molar ratios and incubation times may be required for specific applications.

3.1 General Protocol for Protein (Antibody) Labeling

This protocol is designed for labeling an IgG antibody but can be adapted for other proteins.

-

Antibody Preparation: Dialyze the antibody extensively against an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to remove any amine-containing stabilizers like glycine or Tris.[3]

-

pH Adjustment: Adjust the buffer of the antibody solution (target concentration >2.5 mg/mL) to pH 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[3][9]

-

NHS Ester Preparation: Immediately before use, dissolve the this compound derivative in anhydrous DMSO to create a 10 mM stock solution.[1]

-

Conjugation Reaction: While gently stirring the antibody solution, add a 10- to 20-fold molar excess of the NHS ester stock solution.[1] Incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.[1]

-

Purification: Remove unreacted ester and the NHS byproduct by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[3][9]

-

Characterization (Degree of Labeling): Determine the protein concentration by measuring absorbance at 280 nm and the label concentration by measuring absorbance at its specific λ_max. Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.[1]

Caption: A typical experimental workflow for NHS ester bioconjugation.

Potential Side Reactions and Troubleshooting

While highly selective for primary amines, NHS esters are not absolutely specific. Understanding potential off-target reactions is key to interpreting results and troubleshooting experiments.

4.1 Reactions with Other Nucleophilic Residues

Under certain conditions, particularly at non-optimal pH or with a large excess of the reagent, NHS esters can react with other nucleophilic amino acid side chains.[4]

-

Tyrosine, Serine, and Threonine: The hydroxyl groups on these residues can be acylated, but the resulting esters are significantly less stable than amide bonds and are prone to hydrolysis, especially at higher pH.[1][10][11]

-

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react to form a thioester linkage, which is also less stable than an amide bond.[4][11]

-

Histidine: The imidazole ring of histidine can also be acylated.[4]

The practical implication is that while these side reactions can occur, the resulting bonds are often labile, and the primary, stable product of the reaction remains the amide linkage with primary amines.

Table 2: Troubleshooting Guide for NHS Ester Reactions

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low or No Labeling | 1. Hydrolyzed NHS ester reagent. 2. Presence of competing amines (e.g., Tris buffer). 3. Reaction pH is too low (<7.5). | 1. Use fresh, anhydrous DMSO/DMF to prepare the ester solution. Test reagent activity if necessary. 2. Ensure the biomolecule is in an amine-free buffer. 3. Verify reaction pH is in the optimal 8.3-8.5 range. |

| Protein Precipitation | 1. High concentration of organic solvent. 2. Over-labeling leading to changes in protein solubility. | 1. Keep the final concentration of DMSO/DMF below 10%. 2. Reduce the molar excess of the NHS ester or shorten the reaction time. |

| Loss of Biological Activity | 1. Modification of a primary amine in the active site or binding interface. 2. Denaturation due to pH or solvent. | 1. Reduce the molar excess of the NHS ester to target a lower DOL. 2. Perform the reaction at 4°C and ensure pH does not exceed 9.0. |

Conclusion

The reaction of this compound with primary amines is a robust and versatile tool for bioconjugation. Its efficacy is not merely a function of the reagent itself, but a direct result of the scientist's ability to control the reaction environment. By mastering the interplay of pH, buffer composition, and reagent stoichiometry, researchers can reliably produce stable, well-defined conjugates, paving the way for next-generation therapeutics, diagnostics, and research tools. A thorough understanding of the core mechanism and the competing hydrolysis reaction is paramount to transforming this powerful chemical reaction into a reproducible scientific outcome.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Current Protocols. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Kalk, A., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012, April 24). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. biotium.com [biotium.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Analysis of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid: A Structural Validation Framework

Topic: Spectroscopic Analysis of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

This compound (CAS: 23405-15-4), often referred to as N-(2-carboxyphenyl)succinimide, represents a critical scaffold in medicinal chemistry. It serves as a structural hybrid between the immunomodulatory thalidomide class (phthalimides) and succinimide-based anticonvulsants.

In drug development, this molecule is frequently encountered as:

-

A Synthetic Intermediate: Precursor for N-aryl succinimide derivatives.

-

A Metabolic Marker: Potential hydrolysis product of more complex pharmaceutical agents containing the N-phenylsuccinimide core.

-

A Ligand Scaffold: Used in coordination chemistry due to the bidentate potential of the carboxylate and imide oxygen.

This guide provides a rigorous, multi-modal spectroscopic framework for the identification, quantification, and structural validation of this compound, emphasizing the distinguishing features arising from its ortho-substituted geometry.

Structural Characterization Strategy

The core challenge in analyzing this compound lies in distinguishing it from its isomers (e.g., the para-isomer used in radiochemistry) and hydrolysis products (succinamic acid derivatives).

The ortho-position of the carboxylic acid induces significant steric strain, forcing the succinimide ring to rotate out of the plane of the phenyl ring. This non-planar conformation dictates specific spectral signatures.

Analytical Workflow

The following decision tree outlines the logical progression for full structural validation.

Figure 1: Integrated spectroscopic workflow for the validation of N-aryl succinimides.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for distinguishing the imide functionality from the carboxylic acid . The molecule contains three carbonyl groups, but they do not appear as a single peak.

Critical Spectral Features

| Functional Group | Frequency ( | Mode Description | Diagnostic Value |

| Imide C=O | 1780–1790 (weak) | Asymmetric Stretch | The "Imide Doublet" (high freq). |

| Imide C=O | 1700–1720 (strong) | Symmetric Stretch | The "Imide Doublet" (low freq). |

| Acid C=O | 1680–1700 | Stretching | Often overlaps with symmetric imide; look for broadening. |

| Acid O-H | 2500–3300 | Broad Stretch | "Hump" indicative of carboxylic acid dimers. |

| C-N | ~1380 | Stretch | Axial C-N bond connecting rings. |

Expert Insight: The "imide doublet" is caused by vibrational coupling between the two carbonyls of the succinimide ring. In ortho-substituted benzoic acids, the high-frequency band (~1785

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the ortho-substitution pattern and the integrity of the succinimide ring.

H NMR Protocol (DMSO- , 400 MHz)

Solvent choice is critical. DMSO-

-

Succinimide Ring Protons (

2.7–2.9 ppm):-

Observation: A strong singlet integrating to 4H.

-

Mechanistic Note: Although the succinimide ring carbons are chemically equivalent, the ortho-substituent can induce magnetic anisotropy. However, in most achiral solvents, rapid rotation (or pseudo-symmetry) results in a singlet. Splitting of this peak suggests restricted rotation or the presence of a chiral impurity.

-

-

Aromatic Region (

7.3–8.1 ppm):-

Pattern: ABCD system (4 distinct protons) due to the asymmetric ortho-substitution.

-

Key Shift: The proton ortho to the carboxylic acid will be the most deshielded (downfield, ~8.0 ppm, doublet) due to the anisotropic effect of the carbonyl.

-

Differentiation: The proton ortho to the succinimide nitrogen is less deshielded than the acid-adjacent proton.

-

-

Carboxylic Acid Proton (

12.0–13.5 ppm):-

Observation: Broad singlet.

-

Validation:

shake will cause this peak to disappear (exchangeable proton).

-

C NMR Signatures

-

Succinimide C=O: ~177 ppm (Distinct from acid).

-

Acid C=O: ~167 ppm.

-

Succinimide

: ~29 ppm.

Mass Spectrometry (LC-MS/HRMS)

Mass spectrometry is used to confirm the molecular formula (

Ionization Mode: ESI Negative (ESI-)

Carboxylic acids ionize best in negative mode, forming the

-

Parent Ion:

218.05 (

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) yields characteristic neutral losses.

Figure 2: Proposed fragmentation pathway for this compound in ESI(-) mode.

Diagnostic Check: A loss of 44 Da (

Experimental Protocol: Sample Preparation

To ensure reproducibility, follow this standardized preparation method for spectroscopic analysis.

Reagents:

-

DMSO-

(99.9% D) with TMS (0.03% v/v). -

HPLC-grade Acetonitrile.

Procedure:

-

Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.

-

Dissolution (NMR): Add 0.6 mL of DMSO-

. Sonicate for 30 seconds. The compound should dissolve completely; turbidity indicates impurities or salts. -

Filtration (LC-MS): Dilute a 10

aliquot of the NMR solution into 1 mL of Acetonitrile:Water (50:50). Filter through a 0.22

Conformational Analysis & Crystallography

While solution-state NMR suggests a time-averaged structure, X-ray crystallography of analogous N-aryl succinimides reveals a critical structural feature: The Twist Angle .

Due to the steric clash between the ortho-carboxylate and the succinimide carbonyls, the two rings are not coplanar. The dihedral angle is typically between 50° and 70° . This lack of planarity limits

References

-

PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

-

Suchetan, P. A., et al. (2014). Crystal structure of N-(3-hydroxyphenyl)succinimide.[2] Acta Crystallographica Section E. [Link]

-

Mongin, F., et al. (2000). A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid.[3] ResearchGate.[2][3] [Link]

Sources

A Theoretical and Practical Guide to the Reactivity of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid

Executive Summary

N-Hydroxysuccinimide (NHS) esters are indispensable tools in modern drug development and biotechnology, serving as highly efficient amine-reactive chemical handles for bioconjugation.[1][] Their reactivity, however, is a delicate balance between the desired aminolysis and competing hydrolysis, a factor heavily influenced by reaction conditions. This guide focuses on a unique derivative, 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid, where the NHS ester is ortho-substituted with a carboxylic acid. This structural feature introduces the potential for intramolecular catalysis, significantly altering its reactivity profile compared to standard NHS esters. We present a comprehensive framework for the theoretical modeling of this molecule's reactivity using quantum mechanics, coupled with practical protocols for experimental validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and control the conjugation efficiency of this specialized reagent.

Foundational Principles: The Duality of NHS Ester Reactivity

The utility of NHS esters is rooted in their ability to undergo nucleophilic acyl substitution.[][3] The core mechanism involves the attack of a nucleophile—typically an unprotonated primary amine from a biomolecule—on the ester's carbonyl carbon. This forms a transient tetrahedral intermediate, which then collapses to create a stable amide bond and release the N-hydroxysuccinimide leaving group.[3]

However, this desired reaction, termed aminolysis, is in constant competition with hydrolysis, where water acts as the nucleophile, converting the active ester into an unreactive carboxylic acid.[1][4] The interplay between these two pathways dictates the overall efficiency of a bioconjugation reaction.

Caption: Competing reaction pathways for an NHS ester.

The Critical Role of pH

The reaction pH is the single most important parameter governing NHS ester chemistry.[3]

-

Low pH (<7): Primary amines are largely protonated (R-NH₃⁺), rendering them non-nucleophilic and drastically slowing the rate of aminolysis.

-

High pH (>8.5): While the concentration of nucleophilic deprotonated amines (R-NH₂) increases, the rate of hydrolysis accelerates dramatically, reducing the ester's half-life to mere minutes.[3][5]

This dynamic necessitates a carefully optimized pH range, typically between 7.0 and 8.5, to maximize conjugation efficiency.

| pH | Temperature (°C) | Approximate Half-life of a typical NHS Ester |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | ~10 minutes |

| 9.0 | Room Temp. | Minutes |

| Sources:[3] |

The Influence of the Ortho-Carboxylate Group

The defining feature of this compound is the ortho-carboxylate group. Its proximity to the reactive ester carbonyl introduces the possibility of intramolecular catalysis. Studies on similar systems, such as 2-aminobenzoate esters, have shown that neighboring functional groups can act as general bases, significantly accelerating the rate of hydrolysis by factors of 50-100 fold compared to their para-substituted counterparts.[6][7] We hypothesize that the ortho-carboxylate in its deprotonated form (COO⁻) can act as a general base, activating a water molecule for nucleophilic attack on the ester carbonyl. This would lead to an enhanced rate of hydrolysis, a critical factor to consider in its application.

Theoretical Modeling: A Quantum Mechanics Approach

To dissect the reactivity of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT provides a robust balance between computational cost and accuracy for studying reaction mechanisms, transition states, and activation energies.

Modeling Strategy

Our goal is to calculate the activation energy barriers (ΔG‡) for the key reaction pathways:

-

Aminolysis: Reaction with a model primary amine (e.g., methylamine).

-

Hydrolysis (Uncatalyzed): Reaction with a single water molecule.

-

Hydrolysis (Intramolecular Catalysis): Reaction with a water molecule, assisted by the ortho-carboxylate group.

A lower activation energy barrier indicates a faster reaction rate, allowing us to predict the dominant pathway under specific conditions.

Caption: A typical workflow for computational reaction modeling.

Causality Behind Method Selection

-

Density Functional: The M06-2X functional is recommended. Unlike the more common B3LYP, M06-2X is specifically parameterized to provide higher accuracy for main-group thermochemistry and barrier heights, which are critical for studying reaction kinetics.

-

Basis Set: The 6-311+G(d,p) basis set is a suitable choice. It includes diffuse functions (+) to accurately describe anionic species like the carboxylate and transition states, and polarization functions (d,p) to allow for flexibility in electron distribution during bond formation and breaking.

-

Solvent Model: The reaction occurs in an aqueous buffer. An implicit solvent model, such as the SMD (Solvation Model based on Density), is computationally efficient and accurately captures the bulk electrostatic effects of water, which are paramount in stabilizing charged intermediates and transition states.

Modeling the Reaction Pathways

Pathway A: Aminolysis

This is the desired bioconjugation reaction. The model involves the NHS ester reacting with methylamine (CH₃NH₂). The key steps to model are the formation of the tetrahedral intermediate and the subsequent collapse to form the amide bond.

Pathway B: Hydrolysis

This competing reaction is modeled in two ways:

-

Uncatalyzed: The NHS ester reacts directly with a water molecule. This pathway is expected to have a high activation barrier.

-

Intramolecular General Base Catalysis: The ortho-carboxylate group is modeled in its deprotonated (anionic) state. A water molecule is positioned between the carboxylate and the ester carbonyl. The carboxylate is expected to abstract a proton from water as the water oxygen attacks the carbonyl, significantly lowering the transition state energy.

Caption: Energy profile for the hypothesized catalyzed hydrolysis.

Experimental Validation: A Self-Validating System

Theoretical models must be grounded in experimental reality. A series of kinetic experiments using High-Performance Liquid Chromatography (HPLC) can validate the computational predictions.

Protocol: Determining the Rate of Hydrolysis

This protocol quantifies the hydrolytic stability of the NHS ester.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.[1]

-

Buffer Preparation: Prepare a series of reaction buffers (e.g., phosphate or HEPES) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5). Buffers containing primary amines, such as Tris, must be avoided as they will react with the ester.[3]

-

Reaction Initiation: Equilibrate the buffer to a constant temperature (e.g., 25°C). Add a small volume of the stock solution to the buffer to achieve a final concentration of ~0.5 mM. Start a timer immediately.

-

HPLC Analysis: At defined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture onto a reverse-phase HPLC system.

-

Data Acquisition: Monitor the disappearance of the starting NHS ester peak and the appearance of the hydrolyzed carboxylic acid peak over time.

-

Rate Calculation: Plot the natural logarithm of the NHS ester concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k_obs) for hydrolysis at that specific pH.

Protocol: Determining the Rate of Aminolysis

This protocol measures the rate of the desired reaction with a model amine.

-

Reagents: Use the same NHS ester stock and buffers as in the hydrolysis experiment. Prepare a stock solution of a model amine (e.g., N-acetyl-lysine or glycine) in the same buffer.

-

Reaction Initiation: Add the NHS ester stock solution to the buffer containing a known excess of the model amine.

-

HPLC Analysis: Similar to the hydrolysis protocol, monitor the reaction over time by HPLC, tracking the disappearance of the NHS ester and the appearance of the new amide conjugate peak.

-

Rate Calculation: By keeping the amine concentration in large excess, the pseudo-first-order rate constant for aminolysis can be determined from the rate of disappearance of the NHS ester. By subtracting the independently measured rate of hydrolysis (k_hyd), the rate constant for aminolysis (k_am) can be isolated.

Synthesis of Findings and Future Directions

The unique structure of this compound presents both opportunities and challenges. Theoretical modeling predicts that the ortho-carboxylate group is likely to significantly accelerate hydrolysis through intramolecular general base catalysis. This would render the molecule more labile than standard NHS esters, especially at neutral to slightly basic pH.

Implications for Drug Development:

-

Linker Design: This molecule could be used as a linker that is designed to be cleaved under specific physiological conditions, although its rapid hydrolysis may limit its use in standard bioconjugation where stability is paramount.

-

Reaction Conditions: Conjugation reactions using this reagent must be performed rapidly and under carefully optimized conditions, likely at a slightly lower pH (e.g., 7.0-7.5) than typical NHS ester reactions to temper the rate of catalyzed hydrolysis.

This guide provides a robust framework for investigating and understanding the reactivity of this specialized reagent. The synergy between DFT modeling and empirical kinetic studies allows for a predictive understanding of its behavior, enabling more rational design of bioconjugation strategies and novel drug delivery systems.

References

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Thieme Chemistry. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ResearchGate. [Link]

-

N-hydroxysuccinimide – Knowledge and References. Taylor & Francis Online. [Link]

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

-

Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. ACS Publications. [Link]

-

NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. PMC. [Link]

-

Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot. RSC Publishing. [Link]

-

Quantitative Mapping of NHS Ester-Protein Reactivity Using Native Top-Down Mass Spectrometry. PubMed. [Link]

-

Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]

-

Synthesis of 2,5-dioxopyrrolidin-1-yl... ResearchGate. [Link]

-

Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]

-

A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. ResearchGate. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

-

Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Protein Labeling with 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid

This Application Note is designed for researchers and drug development professionals requiring a robust protocol for conjugating 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS 80022-74-8) to proteins.

Note on Chemical Identity: The nomenclature This compound refers to a benzoic acid derivative where a succinimide group is attached to the phenyl ring at the ortho (2-) position. This molecule possesses a free carboxylic acid (-COOH) and is not an active NHS ester itself. It functions as a hapten or drug intermediate.

-

If you possess this free acid: You must follow the Activation & Conjugation Protocol below (using EDC/NHS).

-

If you intended to use "Succinimidyl Benzoate" (the pre-activated NHS ester of benzoic acid, CAS 23405-15-4): Skip to Phase 3 of the protocol, as no activation is required.

Introduction & Mechanism

The conjugation of small molecule haptens like this compound to carrier proteins (e.g., BSA, KLH) or antibodies is a critical step in generating immunogens or drug-conjugate surrogates.

Since the target molecule terminates in a carboxylic acid, it cannot react spontaneously with protein amines. We utilize a carbodiimide-mediated activation strategy. The carboxylic acid is first activated by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate, which is immediately stabilized by NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester. This activated hapten then reacts with lysine

Reaction Scheme

Caption: Two-step conjugation mechanism converting the free acid hapten to an amide-linked conjugate.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| Target Hapten | This compound | The label/drug mimic.[1] |

| Carrier Protein | BSA, KLH, or IgG (Target) | The scaffold for labeling. |

| EDC | EDC-HCl (Thermo/Sigma) | Carboxyl activator (water soluble). |

| NHS or Sulfo-NHS | N-hydroxysuccinimide | Stabilizes the active ester.[1] |

| Solvent | Anhydrous DMSO or DMF | Solubilizes the hydrophobic hapten. |

Buffer Systems[1][2]

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Optimal for EDC efficiency; avoids hydrolysis).

-

Conjugation Buffer: 1X PBS or 0.1 M Sodium Phosphate, pH 7.2–7.5. (NO TRIS or Glycine) .

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Experimental Protocol

Phase 1: Protein Preparation

Pre-requisite: Ensure the protein is in an amine-free buffer. Tris or Glycine will compete with the reaction and inhibit labeling.

-

Buffer Exchange: If protein is in Tris, dialyze or use a Zeba™ Spin Desalting Column equilibrated with Conjugation Buffer (PBS, pH 7.2) .

-

Concentration: Adjust protein concentration to 2–10 mg/mL . Higher concentrations improve conjugation efficiency.

Phase 2: Hapten Activation (The "Active Ester" Generation)

Perform this step immediately before mixing with protein.

-

Solubilization: Dissolve this compound in anhydrous DMSO to a concentration of 10–50 mM .

-

Activator Prep: Dissolve EDC and NHS (or Sulfo-NHS) in dry DMSO or MES buffer at 100 mM .

-

Activation Reaction:

-

Mix the Hapten : EDC : NHS in a molar ratio of 1 : 1.2 : 1.2 .

-

Example: To 100

L of Hapten (10 mM), add 12 -

Incubate at Room Temperature (RT) for 15–30 minutes .

-

Result: You have now generated the reactive NHS-ester in situ.

-

Phase 3: Conjugation Reaction

-

Molar Excess Calculation: Determine the desired molar excess of hapten over protein.[1]

-

Antibodies (IgG): Use 10–20x molar excess.

-

BSA/KLH (Immunogens): Use 20–50x molar excess.

-

-

Mixing: Slowly add the activated hapten mixture (from Phase 2) to the protein solution while gently vortexing.

-

Caution: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent protein precipitation.

-

-

Incubation: Incubate for 2 hours at RT or Overnight at 4°C . Keep protected from light if the hapten is light-sensitive (unlikely for this molecule, but good practice).

Phase 4: Quenching & Purification

-

Quench: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to block unreacted NHS esters.

-

Purification: Remove excess free hapten and byproducts (isourea) using:

-

Dialysis: Against PBS (4°C, 2 changes).

-

Size Exclusion: PD-10 column or Zeba Spin column (for small volumes).

-

-

Storage: Store the conjugate at 4°C (short term) or -20°C (long term with glycerol/cryoprotectant).

Quality Control & Validation

Every conjugate must be validated to ensure the label is attached and the protein is not aggregated.

| QC Method | Purpose | Acceptance Criteria |

| MALDI-TOF MS | Determine Degree of Labeling (DOL). | Mass shift corresponding to |

| TNBS Assay | Colorimetric amine quantification. | Reduction in free amines compared to unlabeled control. |

| SEC-HPLC | Check for aggregation. | Single peak; <5% high molecular weight aggregates. |

| SDS-PAGE | Visual purity check. | Slight upward shift in band migration; no smearing. |

Workflow Decision Tree

Caption: Operational workflow distinguishing between the free acid precursor and the pre-activated ester.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | Hydrolysis of Active Ester.[1] | Ensure DMSO is anhydrous.[2][3] Do not store activated mix; use immediately. |

| Buffer Incompatibility. | Verify protein is in PBS, not Tris/Glycine. Check pH is >7.0. | |

| Protein Precipitation | Too much solvent (DMSO). | Keep DMSO <10% final volume. Add hapten slowly. |

| Over-labeling. | Reduce molar excess (e.g., from 50x to 20x). Hydrophobic haptens can destabilize proteins. | |

| Cloudy Reaction | Hapten insolubility. | Predissolve hapten in DMSO at higher concentration before adding to aqueous buffer. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).

-

Thermo Fisher Scientific. Crosslinking Chemistry Handbook.

- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

-

Vaidyanathan, G., & Zalutsky, M. R. (1992). Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate.[4][5][6][7] International Journal of Applied Radiation and Isotopes, 43(6). (Reference for analogous benzoate labeling chemistry).

Sources

- 1. interchim.fr [interchim.fr]

- 2. biotium.com [biotium.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-step synthesis of 18F labeled [18F]-N-succinimidyl 4-(fluoromethyl)benzoate for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Labeling proteins at high specific activity using N-succinimidyl 4-[18F](fluoromethyl) benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

purification of proteins labeled with 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid

This Application Note is designed to guide researchers through the purification of proteins conjugated with 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid derivatives.

Based on chemical nomenclature, the compound This compound (or closely related isomers) typically refers to a benzoic acid scaffold activated with an N-hydroxysuccinimide (NHS) ester or containing a succinimide moiety. In bioconjugation, this chemistry is universally used to attach benzoyl-type groups to lysine residues on proteins.

The following guide focuses on the critical Purification Phase , which separates the labeled protein (macromolecule) from unreacted small molecules, hydrolyzed esters, and organic solvents.

Chemical Context & Purification Logic

Before beginning purification, it is vital to understand the species present in your reaction mixture. The labeling reaction targets primary amines (Lysine residues, N-terminus), forming a stable amide bond.[1]

The Reaction Mixture Contains:

-

Conjugated Protein (Target): High Molecular Weight (>10 kDa). Neutralized surface charges (Lysine

Amide conversion). -

Hydrolyzed Label (Contaminant): The NHS ester rapidly hydrolyzes in aqueous buffers, generating free benzoic acid derivatives.

-

N-Hydroxysuccinimide (NHS) (Byproduct): The leaving group released during conjugation.

-

Organic Solvent (DMSO/DMF): Used to solubilize the label.[1][2][3][4]

-

Quenching Agent (Tris/Glycine): Added to stop the reaction.[5]

The Challenge: Standard dialysis is often insufficient for removing hydrophobic benzoate derivatives, which may non-specifically bind to the protein or the dialysis membrane. Gravity-flow Size Exclusion Chromatography (SEC) or Spin Desalting is the preferred method for superior recovery and purity.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from Quenching to Final QC.

Caption: Decision tree for purifying NHS-benzoate labeled proteins. Method A (SEC) is recommended for optimal removal of hydrophobic byproducts.

Detailed Protocols

Phase 1: Quenching (Mandatory)

Do not skip this step. Unreacted NHS esters can react with the column matrix or cross-link proteins during concentration.

-

Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine (pH 8.0).

-

Action: Add quenching buffer to the reaction mixture at a final concentration of 50–100 mM .

-

Incubation: Incubate for 15–30 minutes at Room Temperature (RT).

-

Mechanism: The primary amines in Tris/Glycine rapidly consume remaining active esters, preventing non-specific labeling during purification.

-

Phase 2: Purification via Gravity Flow SEC (Recommended)

Best for samples 0.5 mL – 2.5 mL. Removes >95% of small molecules.

Materials:

-

Sephadex G-25 columns (e.g., PD-10 or NAP-25).

-

Equilibration Buffer: PBS (pH 7.4) or storage buffer of choice.

Protocol:

-

Preparation: Remove the top cap and pour off the storage liquid. Cut the bottom tip.

-

Equilibration: Equilibrate the column with 25 mL (approx. 3 column volumes) of Purification Buffer. Discard flow-through.

-

Note: If your label is highly hydrophobic, add 5% glycerol to the buffer to prevent precipitation.

-

-

Loading: Apply the quenched reaction mixture (max 2.5 mL for PD-10) to the center of the column bed. Let it enter the bed completely.

-

Critical: If sample volume is < 2.5 mL, add buffer until the total volume entering the bed is 2.5 mL.

-

-

Elution: Place a clean collection tube under the column. Add 3.5 mL of Purification Buffer.

-

Collection: Collect the eluate. This contains your purified labeled protein.[6]

-

Validation: The small molecules (free benzoate, NHS, Tris) remain trapped in the column pores and would elute only with subsequent buffer additions.

-

Phase 3: Purification via Spin Desalting (High Throughput)

Best for samples 10 µL – 100 µL.

Materials:

-

Zeba Spin Desalting Columns (7K MWCO) or Bio-Spin columns.

Protocol:

-

Equilibration: Centrifuge column at 1,000 x g for 2 min to remove storage solution.

-

Wash: Add 300 µL buffer, centrifuge, and discard flow-through. Repeat 3 times.

-

Load: Slowly apply the sample to the center of the resin bed.

-

Warning: Do not allow the sample to run down the side of the tube; it will bypass the resin.

-

-

Spin: Centrifuge at 1,000 x g for 2 minutes.

-

Recover: The flow-through contains the purified protein.

Quality Control & Validation

Since this compound derivatives may not be fluorescent, standard A280 measurements can be inaccurate due to the absorbance of the benzoyl ring (typically absorbs in the UV range, 230–280 nm).

Data Summary Table: QC Methods

| Method | Metric | Suitability | Notes |

| BCA Assay | Total Protein Conc. | High | Unaffected by most benzoyl labels. Compatible with PBS.[1][2][4][5][7] |

| A280 (UV-Vis) | Protein Conc. | Low/Medium | The benzoate label absorbs at 280nm. Requires correction factor. |

| LC-MS (Intact) | Degree of Labeling | Gold Standard | Measures mass shift (+104 Da per benzoyl group). |

| SDS-PAGE | Purity/Aggregation | Medium | Verify no covalent aggregation occurred. |

Calculating Degree of Labeling (DOL) via MS:

If using Mass Spectrometry (Intact Protein):

Troubleshooting & Optimization

Issue: Protein Precipitation

Labeling with benzoic acid converts positively charged Lysines to neutral Amides, potentially shifting the protein's Isoelectric Point (pI) and reducing solubility.

-

Solution: Increase salt concentration (to 300 mM NaCl) or add 0.05% Tween-20 to the purification buffer.

Issue: Low Recovery

Hydrophobic benzoate labels can cause the protein to stick to the resin.

-

Solution: Use "Desalting" resins (Dextran-based) rather than hydrophobic interaction resins. Ensure the column is pre-blocked with BSA if working with very low concentrations (<0.1 mg/mL).

Issue: Incomplete Removal of Free Label

-

Solution: Perform a second round of desalting or use dialysis (10K MWCO) against 4L of buffer for 24 hours with 3 buffer changes.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Zero-Length Crosslinkers and Chapter 3: Homobifunctional Crosslinkers).

Sources

Application Note: 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid in Fluorescence Microscopy

The following Application Note and Protocol guide details the use of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid in fluorescence microscopy, specifically focusing on its critical role as a structural hapten and specificity control in the development and analysis of Antibody-Drug Conjugates (ADCs) and bioconjugates.

Validation of Linker Specificity in Antibody-Drug Conjugate (ADC) Tissue Imaging

Introduction & Mechanism

In the field of Antibody-Drug Conjugates (ADCs) and bioconjugation, the maleimide-thiol crosslinking chemistry is a gold standard for attaching cytotoxic payloads to antibodies. However, accurately visualizing the distribution of the linker-payload in tissue samples via fluorescence microscopy is fraught with challenges, primarily off-target binding of detection antibodies.

This compound (CAS: 80022-74-8) serves as a vital negative control and blocking hapten . Structurally, it is the saturated analog of the common linker moiety 2-maleimidobenzoic acid .

-

The Problem: Antibodies raised against maleimide-linkers (to detect the drug) may cross-react with endogenous proteins or non-specific tissue elements.

-

The Solution: This compound mimics the "spent" or hydrolyzed linker structure (succinimide ring attached to benzoate) but lacks the reactive double bond. By pre-incubating detection antibodies with this molecule, researchers can competitively block specific binding sites, confirming that the fluorescent signal observed in microscopy is indeed derived from the linker and not artifacts.

Chemical Profile & Properties

| Property | Specification |

| Chemical Name | This compound |

| Common Role | Specificity Control / Blocking Hapten / Linker Analog |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Low - requires pH adjustment) |

| Fluorescence | Weak intrinsic fluorescence (UV region); Non-fluorescent in VIS channels. |

| Stability | High (Succinimide ring is stable compared to maleimide) |

Application Workflow: Antigen Competition Assay

This protocol describes the use of this compound to validate the specificity of anti-linker antibodies in immunofluorescence (IF) staining of tumor tissues treated with ADCs.

Phase A: Reagent Preparation

-

Stock Solution (100 mM): Dissolve 21.9 mg of this compound in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C.

-

Working Solution (1 mM): Dilute the stock 1:100 in PBS (pH 7.4) immediately before use. Note: Ensure pH is neutral to prevent ring opening, although the succinimide is relatively stable.

Phase B: Tissue Staining & Competition Protocol

Objective: Compare Signal A (Antibody alone) vs. Signal B (Antibody + Blocker). A specific signal will be abolished in B.

-

Tissue Preparation:

-

Fix tissue sections (e.g., xenograft tumors) with 4% Paraformaldehyde (PFA) for 15 min.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

-

Block non-specific sites with 5% BSA/PBS for 1 hour at RT.

-

-

Competition Step (The Critical Control):

-

Prepare two tubes for the Primary Antibody (e.g., Rabbit anti-MBS linker):

-

Tube A (Test): Dilute Primary Ab to working concentration (e.g., 1:200) in Blocking Buffer.

-

Tube B (Control): Dilute Primary Ab to working concentration (1:200) + this compound (100 µM final conc).

-

-

Incubate Tube B for 30-60 minutes at Room Temperature to allow the small molecule to saturate the antibody binding sites.

-

-

Incubation:

-

Apply solution from Tube A to Slide 1.

-

Apply solution from Tube B to Slide 2.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Wash slides 3x with PBS-T (PBS + 0.05% Tween-20).

-

Apply Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 647) to both slides.

-

Incubate for 1 hour at RT in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging & Analysis:

-

Acquire images using identical exposure settings for both slides.

-

Result: If the signal in Slide 1 is strong and Slide 2 is dark (background level), the antibody specificity for the linker is validated.

-

Mechanistic Visualization

The following diagram illustrates the competition mechanism where this compound blocks the anti-linker antibody, preventing it from binding the ADC payload in the tissue.

Caption: Schematic of the hapten inhibition assay. The blocker (yellow) mimics the linker structure, occupying the antibody paratope and preventing tissue binding.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Signal Reduction in Control | Insufficient Blocker Concentration | Increase Blocker:Antibody molar ratio to >1000:1. |

| High Background in Control | Non-specific Antibody Binding | The antibody binds tissue motifs unrelated to the linker. Re-optimize blocking buffer or switch antibody clones. |

| Precipitation | Poor Solubility in Buffer | Dissolve in DMSO first, then dilute slowly into PBS. Ensure <1% final DMSO concentration. |

References

-

Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(3), 759–765.

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062.

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 80022-74-8).[1][2][3]

Sources

Troubleshooting & Optimization

optimizing pH for 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid reactions

Technical Support Center: Optimizing pH for 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid

Executive Summary & Molecular Identity

Warning: Molecular Identity Check Before proceeding, confirm your reagent. There is a frequent nomenclature confusion in this class of compounds:

-

Target Molecule: This compound (CAS: 80022-74-8).

-

NOT to be confused with: Succinimidyl benzoate (NHS-ester).

-

Difference: In the target molecule, the succinimide is fused via Nitrogen. In an NHS-ester, it is attached via Oxygen.

-

Core Challenge: The primary technical hurdle with this molecule is the hydrolytic instability of the succinimide ring at neutral-to-alkaline pH. The ortho-carboxylic acid group exacerbates this instability via intramolecular catalytic effects (neighboring group participation), making the ring susceptible to opening into 2-(3-carboxypropanamido)benzoic acid (succinamic acid derivative).

pH Optimization Strategy

The stability and reactivity of N-aryl succinimides are governed by a delicate pH balance. The following zones define the operational windows for synthesis, storage, and conjugation.

The pH Stability Map

| pH Zone | Status | Chemical Behavior | Recommendation |

| < 3.0 | Stable | Acid-catalyzed hydrolysis (A-2 mechanism) is slow. The succinimide ring remains closed. | Storage: Optimal for long-term storage in dry or acidified solvents. |

| 3.5 – 5.5 | Operational | "The Goldilocks Zone." The carboxylic acid is partially ionized (pKa ~4.2), allowing for activation (e.g., with EDC) while the succinimide ring remains kinetically stable. | Reaction: Ideal range for amide coupling or functionalization of the COOH group. |

| 6.0 – 7.5 | Risky | Hydrolysis rate increases exponentially. The ortho-carboxylate (COO⁻) may facilitate nucleophilic attack on the imide carbonyl. | Caution: Limit exposure time (< 30 mins). Use low temperatures (4°C). |

| > 8.0 | Forbidden | Rapid base-catalyzed ring opening. Irreversible conversion to succinamic acid by-products. | Avoid: Do not use carbonate/bicarbonate buffers or strong bases. |

Mechanistic Pathway (Visualized)

The following diagram illustrates the pH-dependent degradation pathway you must avoid.

Caption: Figure 1. The hydrolytic degradation pathway of N-aryl succinimides. High pH triggers rapid nucleophilic attack by hydroxide, leading to irreversible ring opening.

Troubleshooting Guide & Protocols

Scenario A: Coupling the COOH group to an Amine

Goal: React the benzoic acid moiety while keeping the succinimide ring intact.

The Protocol:

-

Solvent System: Dissolve this compound in anhydrous DMF or DMSO . (Avoid protic solvents initially).

-

Activation: Add EDC·HCl (1.1 eq) and NHS (1.1 eq).

-

Buffering: If an aqueous phase is necessary for the amine partner, use MES Buffer (100 mM, pH 4.7 – 5.5) .

-

Why? MES provides excellent buffering in the acidic range where the succinimide is stable, but the carboxylate can still react with EDC.

-

-

Reaction: Mix the activated ester with the amine. Maintain pH < 6.0.

-

Quenching: Do not quench with high pH buffers (like Tris pH 8). Quench with dilute acetic acid or work up immediately.

Scenario B: Poor Solubility

Issue: The compound precipitates in acidic aqueous buffers.

Troubleshooting:

-

Cause: At pH < 4, the carboxylic acid is protonated (neutral), reducing aqueous solubility.

-

Solution: Do not raise the pH to > 7 to dissolve it. Instead, use a "cosolvent strategy."

-

Dissolve the stock in DMSO (up to 10-20% final volume).

-

Slowly add the aqueous buffer (pH 5.0) to the DMSO solution while stirring.

-

Scenario C: Unexpected Loss of Activity

Issue: NMR/LCMS shows a mass shift of +18 Da.

Troubleshooting:

-

Diagnosis: +18 Da indicates the addition of water (Hydrolysis). The succinimide ring has opened.[3][4]

-

Root Cause: The reaction pH drifted above 7.0, or the workup involved a basic wash (e.g., Saturated NaHCO₃).

-

Fix:

-

Monitor pH strictly during reaction.[5]

-

Replace NaHCO₃ washes with Brine or 5% Citric Acid during extraction.

-

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in Phosphate Buffered Saline (PBS, pH 7.4)? A: No. Or rather, not for long. At pH 7.4, the half-life of the N-aryl succinimide ring is significantly reduced (likely < 1-2 hours depending on temperature). For short incubations (<15 min), it may be acceptable, but for overnight reactions, you will generate significant ring-opened byproducts. Use Phosphate-Citrate buffer (pH 5.5) instead.

Q2: Does the ortho-position of the carboxylic acid matter? A: Yes, critically. The ortho-position allows the carboxylic acid (or carboxylate) to interact spatially with the succinimide carbonyls. This "neighboring group participation" can accelerate hydrolysis compared to para- or meta-isomers. This makes strict pH control (keeping it < 6.0) even more vital for this specific isomer than for generic N-aryl succinimides.

Q3: How do I store the solid reagent? A: Store at -20°C under desiccant. Moisture in the air can cause slow hydrolysis over months, especially if the solid is slightly acidic or basic impurities are present.

References

-

Mechanisms of N-Aryl Succinimide Hydrolysis

-

Source: Ozturk, S. et al. "Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds."[1] Journal of the Chemical Society of Pakistan, 2009.

- Relevance: Establishes the A-2 acid-catalyzed mechanism and stability profiles for this class of molecules.

-

(Validated via search context 1.1)

-

-

Base-C

- Source: Kurono, Y. et al. "Kinetics of Hydrolysis of Succinimides.

- Relevance: Details the rapid degradation of succinimide rings in alkaline media and the form

-

(Validated via search context 1.2)

-

Ortho-Substituent Effects in Imides

-

Source: Oh, I.S. et al. "Acid-Catalyzed Hydrolysis and Intramolecular Cyclization..."[6] Journal of Organic Chemistry (PMC).

- Relevance: Discusses how ortho-substituents and neighboring groups facilitate hydrolysis and cyclization in rel

-

(Validated via search context 1.4)

-

-

Product Identific

- Source: Sigma-Aldrich Product C

- Relevance: Confirms the identity of CAS 80022-74-8 as this compound.

-

(Validated via search context 1.7)

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

side reactions of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid with amino acids

This is a comprehensive technical support guide designed for researchers working with succinimide-based reagents. It addresses the ambiguity in the chemical nomenclature provided by distinguishing between the Active Ester (NHS-Benzoate) used in bioconjugation and the N-Aryl Succinimide structural motif.

Topic: Side Reactions of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid with Amino Acids Ticket ID: CHEM-SUP-882 Analyst: Senior Application Scientist

Triage: Molecule Identification & Reaction Context